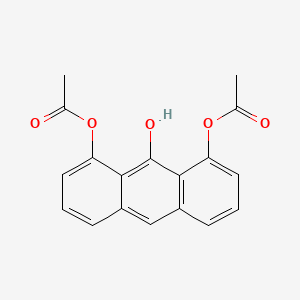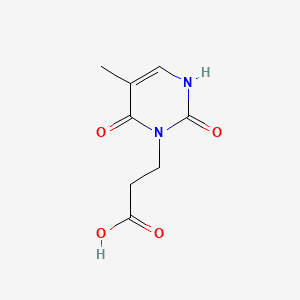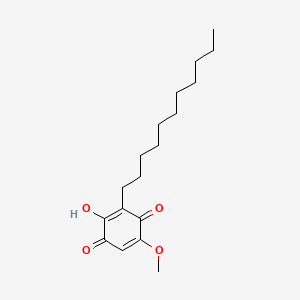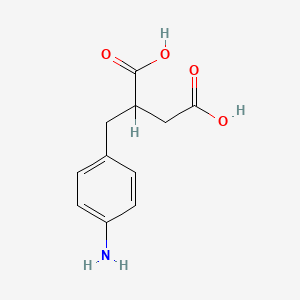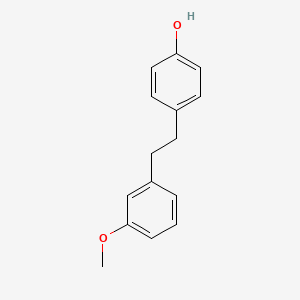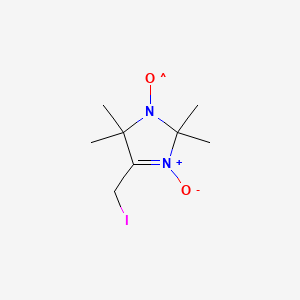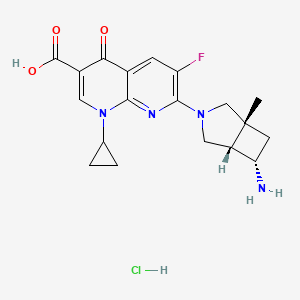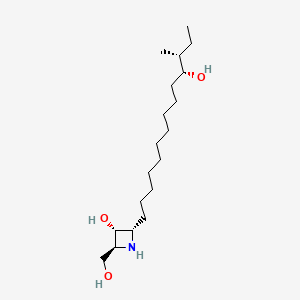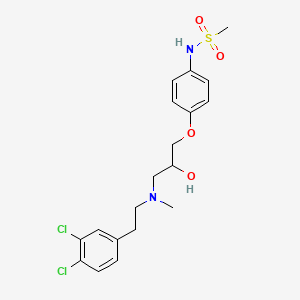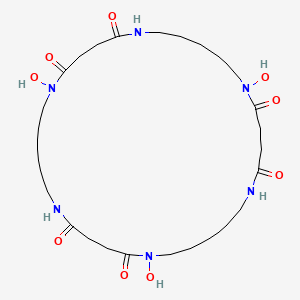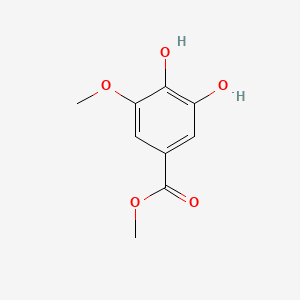
Benzoate de méthyle 3,4-dihydroxy-5-méthoxy
Vue d'ensemble
Description
Le gallate de méthyle-3-O-méthyle est un produit naturel rare connu pour ses activités antioxydantes in vitro prometteuses. Il a été étudié pour son rôle protecteur contre le stress oxydatif induit par divers polluants environnementaux, tels que le fluorure de sodium .
Applications De Recherche Scientifique
Methyl-3-O-methyl gallate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical reactions.
Biology: It has been studied for its protective effects against oxidative stress in biological systems.
Medicine: The compound has potential therapeutic applications in treating neurotoxicity and cardiotoxicity induced by environmental pollutants.
Industry: It is used in the formulation of antioxidant products.
Mécanisme D'action
Target of Action
Methyl 3,4-dihydroxy-5-methoxybenzoate (MEHQ) is an organic compound that primarily targets oxidative stress in cells . It has been shown to protect neuronal cells from oxidative damage .
Mode of Action
MEHQ acts as an antioxidant, mitigating the effects of oxidative stress in cells . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. MEHQ’s antioxidant properties help neutralize these free radicals, thereby reducing oxidative stress .
Biochemical Pathways
MEHQ’s antioxidant effect is believed to be associated with the normalization of the level of TBARS (Thiobarbituric Acid Reactive Substances), a marker of oxidative stress . It also helps in reducing the levels of glutathione, a powerful antioxidant in the body, and restoring the diminished antioxidant enzyme activities .
Pharmacokinetics
It is known that mehq is soluble in organic solvents like ethanol, ether, and petroleum ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of MEHQ’s action is the reduction of oxidative stress in cells . By neutralizing free radicals, MEHQ helps prevent cellular damage and maintains the health and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MEHQ. For instance, MEHQ should be stored in a dry, well-ventilated place away from light and heat sources . It is also important to handle MEHQ with care as it is considered a toxic substance .
Analyse Biochimique
Biochemical Properties
Methyl 3,4-dihydroxy-5-methoxybenzoate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activities and protecting cells from oxidative stress . Additionally, it has been shown to interact with neuronal proteins, providing neuroprotection against oxidative damage . These interactions are primarily based on the compound’s ability to donate electrons and neutralize free radicals.
Cellular Effects
Methyl 3,4-dihydroxy-5-methoxybenzoate has profound effects on various cell types and cellular processes. In neuronal cells, it mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities . This compound also influences cell signaling pathways, particularly those involved in oxidative stress responses, and modulates gene expression related to antioxidant defense mechanisms . Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes.
Molecular Mechanism
The molecular mechanism of action of methyl 3,4-dihydroxy-5-methoxybenzoate involves its antioxidant properties. It binds to reactive oxygen species (ROS) and neutralizes them, preventing oxidative damage to cellular components . Additionally, it activates antioxidant enzymes by interacting with their active sites, enhancing their catalytic efficiency . This compound also modulates gene expression by influencing transcription factors involved in oxidative stress responses, leading to increased production of antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3,4-dihydroxy-5-methoxybenzoate have been observed to change over time. The compound is relatively stable at room temperature but can degrade under extreme conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease with prolonged exposure to high temperatures or light.
Dosage Effects in Animal Models
The effects of methyl 3,4-dihydroxy-5-methoxybenzoate vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and neuroprotective effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, including liver damage and oxidative stress
Metabolic Pathways
Methyl 3,4-dihydroxy-5-methoxybenzoate is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation, methylation, and conjugation reactions . Enzymes such as cytochrome P450 and glutathione S-transferase play a role in its metabolism . These metabolic processes result in the formation of various metabolites, which are excreted through urine and feces .
Transport and Distribution
Within cells and tissues, methyl 3,4-dihydroxy-5-methoxybenzoate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound tends to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .
Subcellular Localization
Methyl 3,4-dihydroxy-5-methoxybenzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being crucial for its role in protecting against oxidative damage . Post-translational modifications, such as phosphorylation, may also affect its subcellular targeting and activity .
Méthodes De Préparation
Le gallate de méthyle-3-O-méthyle peut être synthétisé à partir du gallate de méthyle. La voie de synthèse implique la méthylation du groupe hydroxyle en position trois de la molécule de gallate. Ce processus peut être réalisé à l'aide d'agents méthylants dans des conditions contrôlées . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais la synthèse en laboratoire implique généralement l'utilisation de sulfate de diméthyle ou d'iodure de méthyle comme agents méthylants en présence d'une base .
Analyse Des Réactions Chimiques
Le gallate de méthyle-3-O-méthyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut agir comme antioxydant, neutralisant les espèces réactives de l'oxygène.
Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le gallate de méthyle-3-O-méthyle a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme antioxydant dans diverses réactions chimiques.
Biologie : Il a été étudié pour ses effets protecteurs contre le stress oxydatif dans les systèmes biologiques.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de la neurotoxicité et de la cardiotoxicité induites par les polluants environnementaux.
Industrie : Il est utilisé dans la formulation de produits antioxydants.
Mécanisme d'action
Le mécanisme d'action du gallate de méthyle-3-O-méthyle implique ses propriétés antioxydantes. Il module l'expression des microARN, tels que miR-17-3p, qui sont impliqués dans la régulation de l'état redox cellulaire. En réduisant les niveaux de miR-17-3p, le composé augmente l'expression de l'ARNm codant pour les enzymes antioxydantes, améliorant ainsi les défenses antioxydantes de l'organisme .
Comparaison Avec Des Composés Similaires
Le gallate de méthyle-3-O-méthyle est similaire à d'autres dérivés du gallate, tels que l'acide gallique et le gallate de propyle-3-O-méthyle. Il est unique dans sa capacité à agir comme antioxydant sans être ouvertement pro-oxydant. Cela le rend particulièrement précieux dans les applications où le stress oxydatif doit être atténué sans introduire de stress oxydatif supplémentaire .
Les composés similaires comprennent :
- Acide gallique
- Gallate de propyle-3-O-méthyle
- Épigallocatéchine gallate
Propriétés
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-86-9 | |
| Record name | M3OMG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3934-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-O-METHYLGALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?
A1: Research indicates that Methyl 3,4-dihydroxy-5-methoxybenzoate exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.
Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside Methyl 3,4-dihydroxy-5-methoxybenzoate?
A2: The co-occurrence of Cotonoates A and B with Methyl 3,4-dihydroxy-5-methoxybenzoate in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
